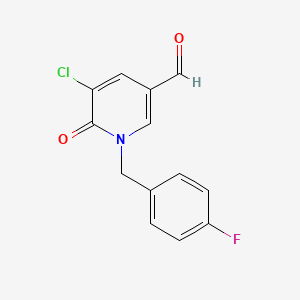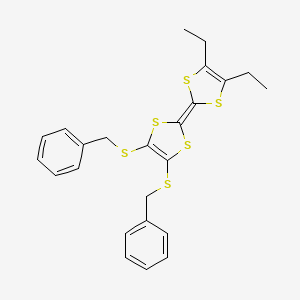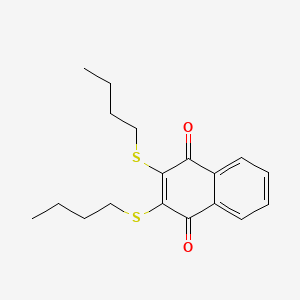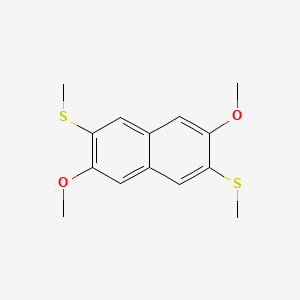![molecular formula C10H10N2O3 B1328206 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171850-34-2](/img/structure/B1328206.png)
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, which is known for its biological activity, and the furan ring, which is a common motif in many natural products, makes this compound a valuable target for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. For example, 5-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions .
-
Attachment of the Methyl Group: : The methyl group can be introduced via alkylation. This step involves the reaction of the pyrazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate .
-
Formation of the Furan Ring: : The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound. For instance, 2-furoic acid can be prepared by the cyclization of 2,5-hexanedione under acidic conditions .
-
Coupling of the Pyrazole and Furan Rings: : The final step involves the coupling of the pyrazole and furan rings. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can occur at the furan ring, converting it to a tetrahydrofuran derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings. Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride .
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the furan ring can yield a tetrahydrofuran derivative.
Scientific Research Applications
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the interactions between heterocyclic compounds and biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The furan ring can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrazole-3-propanoic acid: This compound has a similar pyrazole ring but differs in the side chain attached to the ring.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound features a boronic acid ester group instead of the furan ring.
Uniqueness
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to the combination of the pyrazole and furan rings in its structure. This dual-ring system provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-4-5-11-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJXXZUQPBLHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)


![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)






